molecular formula C13H12FNO B157143 2-fluoro-N-(4-methoxyphenyl)aniline CAS No. 1741-78-2

2-fluoro-N-(4-methoxyphenyl)aniline

Cat. No. B157143
CAS RN: 1741-78-2
M. Wt: 217.24 g/mol
InChI Key: ZGNWCEHNELRVNE-UHFFFAOYSA-N
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Description

“2-fluoro-N-(4-methoxyphenyl)aniline” is a chemical compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol . It belongs to the category of organofluorine benzenoid compounds .


Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(4-methoxyphenyl)aniline” consists of a benzene ring with a fluoro group (F), an amine group (NH2), and a methoxy group (OCH3) attached to it .

properties

IUPAC Name

2-fluoro-N-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNWCEHNELRVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618312
Record name 2-Fluoro-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(4-methoxyphenyl)aniline

CAS RN

1741-78-2
Record name 2-Fluoro-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Meiries, K Speck, DB Cordes, AMZ Slawin… - …, 2013 - ACS Publications
A new N-heterocyclic ligand IPr* OMe [N,N′-bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene] has been synthesized and compared with its earlier methyl-substituted …
Number of citations: 182 pubs.acs.org
G Bastug, SP Nolan - Organometallics, 2014 - ACS Publications
[Pd(IPr* OMe )(cin)(Cl)] provides high catalytic activity for Buchwald–Hartwig cross-coupling reactions of sterically demanding aryl chlorides with sterically hindered and deactivated …
Number of citations: 104 pubs.acs.org

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